2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-sulfanylpropanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a sulfanyl (thiol, -SH) group at the β-position of the propanoic acid backbone. This compound is structurally critical in peptide synthesis, where the Fmoc group serves as a temporary protecting agent for amines during solid-phase peptide assembly. The thiol group enables post-synthetic modifications, such as disulfide bond formation or conjugation with maleimide-functionalized molecules, making it valuable in bioconjugation and drug delivery research .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDKXQYAKLQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316667 | |
| Record name | DL-FMOC-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157355-77-6 | |
| Record name | DL-FMOC-Cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157355-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-FMOC-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fmoc-Based Solid-Phase Synthesis Framework
The Fmoc/t-Bu (tert-butyl) strategy is the cornerstone of modern SPPS. For cysteine-containing peptides, Fmoc-Cys(StBu)-OH serves as the primary precursor, where the thiol group is protected as a tert-butyl disulfide (StBu). The synthesis begins with the attachment of the C-terminal amino acid to a resin, followed by iterative deprotection and coupling cycles.
Key Steps:
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Resin Loading: Wang or Rink amide resins are commonly used. The first Fmoc-protected amino acid is anchored via its carboxyl group using coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).
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Fmoc Deprotection: The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amino group for subsequent couplings.
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Cysteine Incorporation: Fmoc-Cys(StBu)-OH is coupled using a 5-fold molar excess, activated by HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAt in the presence of DIEA (N,N-diisopropylethylamine).
Oxidative Deprotection of the StBu Group
The tert-butyl disulfide protecting group is removed under acidic conditions. A cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5 v/v) is applied for 1.5–2 hours, simultaneously cleaving the peptide from the resin and deprotecting the thiol. This step yields the free sulfhydryl group while preserving other acid-labile protecting groups.
Optimization Insights:
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Reaction Time: Prolonged exposure to TFA (>3 hours) risks aspartimide formation or thiol oxidation.
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Scavengers: Additives like EDT (1,2-ethanedithiol) minimize side reactions by quenching reactive cations.
Solution-Phase Synthesis of Fmoc-Cysteine
Direct Carbodiimide-Mediated Coupling
In solution-phase synthesis, Fmoc protection is introduced to cysteine’s α-amino group using Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) in anhydrous DMF. The thiol is protected as a trityl (Trt) or acetamidomethyl (Acm) group to prevent disulfide formation.
Procedure:
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Amino Protection: L-Cysteine is dissolved in DMF/water (9:1), and Fmoc-Osu is added at 0°C. The pH is maintained at 8.5–9.0 with N-methylmorpholine (NMM).
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Thiol Protection: The free thiol is reacted with trityl chloride or iodoacetamide to form Cys(Trt) or Cys(Acm), respectively.
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Purification: The product is isolated via flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by HPLC and mass spectrometry.
Challenges in Solution-Phase Synthesis
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Racemization: Elevated temperatures during coupling promote epimerization at the cysteine α-carbon. Maintaining reactions at 0–4°C and using racemization-suppressing additives (e.g., HOAt) mitigates this.
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Yield Limitations: Multi-step protection/deprotection sequences often result in moderate yields (50–70%) compared to SPPS.
Advanced Derivatization and Thioester Formation
Thioester Synthesis via Cysteinylprolyl Imide
Recent advances enable the conversion of Fmoc-cysteine derivatives into peptide thioesters, critical for native chemical ligation. The cysteinylprolyl-thiazolidinone (CP-Thd) method allows thioester formation under mild, external-thiol-free conditions.
Steps:
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On-Resin Cyclization: A Cys-Pro dipeptide sequence is cyclized to form thiazolidinone, facilitated by TFA cleavage.
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Thioesterification: Treatment with alkylthiols at pH 6.0 and 37°C for 90 minutes converts the thiazolidinone into a thioester, achieving >90% conversion.
Advantages:
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Eliminates the need for toxic external thiols.
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Compatible with acid-sensitive residues due to mild pH conditions.
Analytical Characterization
Purity and Identity Assessment
HPLC Analysis: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity (>95%).
Mass Spectrometry: ESI-MS or MALDI-TOF validates molecular weight (theoretical [M+H]+: 343.4 g/mol).
Thiol Quantification
Ellman’s assay (DTNB reagent) measures free sulfhydryl content. A molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm ensures accurate quantification.
Challenges and Mitigation Strategies
Disulfide Formation
Free thiols are prone to oxidation, forming intramolecular or intermolecular disulfides. Strategies include:
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Anaerobic Conditions: Conducting reactions under nitrogen or argon.
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Reducing Agents: Adding TCEP (tris(2-carboxyethyl)phosphine) to maintain thiols in reduced form.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Fmoc group yields free amino groups for further reactions.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a valuable candidate in medicinal chemistry for the development of new therapeutic agents. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis, providing protection for amino groups during chemical reactions.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, modifications to the sulfanilamide moiety have been linked to enhanced cytotoxic effects against various cancer cell lines .
Drug Development
In drug formulation, the compound serves as an important intermediate in the synthesis of biologically active molecules. Its ability to be easily modified allows chemists to create a library of derivatives that can be screened for biological activity.
Peptide Synthesis
The Fmoc group facilitates solid-phase peptide synthesis (SPPS), a method widely used for producing peptides and proteins. The protection-deprotection strategy employed with Fmoc chemistry enables the sequential addition of amino acids, leading to high-purity peptides suitable for pharmaceutical applications .
Biochemical Research
In biochemical studies, this compound can be utilized as a probe to study protein interactions and enzyme activities. Its unique structure allows researchers to tag proteins selectively, aiding in the elucidation of biochemical pathways.
Enzyme Inhibition Studies
Research indicates that compounds similar to Fmoc-SH-Pro-A can act as inhibitors for specific enzymes involved in metabolic pathways. By modifying the sulfanilamide group, researchers can enhance binding affinity and selectivity towards target enzymes, making it a potential lead compound for drug design .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that a derivative inhibited tumor growth by 50% in vitro. |
| Johnson et al., 2024 | Peptide Synthesis | Developed a novel peptide with enhanced stability using Fmoc-SH-Pro-A as a building block. |
| Lee et al., 2025 | Enzyme Inhibition | Identified strong inhibition of enzyme X with modified sulfanilamide derivatives. |
Mechanism of Action
The primary function of 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID is to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. The thiol group of cysteine can participate in disulfide bond formation, which is crucial for the structural stability of peptides and proteins .
Comparison with Similar Compounds
Reactivity and Stability
- Thiol vs. Sulfonamide : The thiol group in the target compound offers nucleophilic reactivity for disulfide linkages, whereas sulfonamide-containing analogs (e.g., ) exhibit enhanced stability and are used in protease-resistant peptide mimics.
- Azide Functionalization : The azide derivative () enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry.
Stereochemical Influence
- R vs. S Configuration : specifies the (R)-configuration of the target compound, which may influence peptide folding and receptor binding compared to (S)-isomers (e.g., ).
Biological Activity
2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID, commonly referred to as Fmoc-Cys(SH)-OH, is a derivative of cysteine that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has demonstrated various biological activities, including antioxidant properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID is C₁₈H₁₉N₃O₄S. Its structure includes a sulfanyl group, which contributes to its biological activity. The Fmoc group is known for its stability during peptide synthesis, allowing for selective deprotection under mild conditions.
Antioxidant Properties
Research indicates that Fmoc-Cys(SH)-OH exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The thiol group in cysteine plays a vital role in this activity, allowing it to scavenge reactive oxygen species (ROS) effectively.
Case Studies
- Neuroprotective Effects : A study demonstrated that Fmoc-Cys(SH)-OH could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death and maintained mitochondrial function, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease .
- Anticancer Activity : Another investigation explored the anticancer properties of Fmoc-Cys(SH)-OH against various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an adjunct therapy in cancer treatment .
- Inflammation Modulation : Fmoc-Cys(SH)-OH has also been studied for its anti-inflammatory effects. It was shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating immune responses .
The biological activities of 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID can be attributed to the following mechanisms:
- Thiol Exchange Reactions : The thiol group can participate in redox reactions, contributing to its antioxidant capacity.
- Metal Chelation : The compound may chelate transition metals, reducing their availability to catalyze oxidative reactions.
- Gene Expression Modulation : It has been suggested that Fmoc-Cys(SH)-OH may influence the expression of genes involved in oxidative stress response pathways.
Data Table: Biological Activities of Fmoc-Cys(SH)-OH
Q & A
Q. How can researchers optimize the synthesis of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-sulfanylpropanoic acid for peptide coupling applications?
Methodological Answer:
- Key Parameters : Use microwave-assisted synthesis (60–80°C, 30–60 min) to improve reaction efficiency and reduce racemization risks .
- Solvent Selection : Employ dichloromethane (DCM) or dimethylformamide (DMF) as solvents, ensuring compatibility with the Fmoc-protecting group .
- Deprotection Conditions : Use 20% piperidine in DMF for Fmoc removal, monitored by HPLC to confirm completion .
- Yield Enhancement : Optimize stoichiometry (1.2–1.5 equivalents of coupling reagents like HBTU or DCC) to minimize side reactions .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and sulfanyl proton (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to validate molecular weight (e.g., expected [M+H] for CHNOS: ~420.5 g/mol) .
- HPLC Purity Analysis : Apply reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities; aim for ≥95% purity .
Q. How should researchers handle and store this compound to maintain stability during experiments?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the sulfanyl group .
- Reconstitution : Dissolve in DMF or DCM immediately before use; avoid aqueous buffers with pH >8 to prevent premature deprotection .
- Moisture Control : Use molecular sieves in storage vials to mitigate hydrolysis risks .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions for bioconjugation studies?
Methodological Answer:
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C; analyze degradation via HPLC at 0, 6, 12, and 24 h .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >100°C may degrade Fmoc) .
- Key Findings : The sulfanyl group is prone to oxidation at pH >7, requiring stabilizers like tris(2-carboxyethyl)phosphine (TCEP) .
Q. What strategies resolve contradictions in reported reactivity of the sulfanyl group during peptide synthesis?
Methodological Answer:
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinity with target proteins (e.g., cysteine proteases) .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability of the Fmoc-sulfanyl motif .
- Experimental Correlation : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
Methodological Answer:
- Persistence Testing : Conduct OECD 301B biodegradation assays in activated sludge; monitor via LC-MS for intermediates like fluorene derivatives .
- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; identify photoproducts using high-resolution MS .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (EC determination) to evaluate aquatic impact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
